2-ethoxy-N-(3-methylbutan-2-yl)aniline
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Overview
Description
2-ethoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yl group and an ethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Simpler aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-ethoxy-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-methylbutan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and 3-methylbutan-2-yl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-methylbutan-2-yl)aniline
- 2-ethoxy-N-(4-methylbutan-2-yl)aniline
- 2-ethoxy-N-(3-ethylbutan-2-yl)aniline
Uniqueness
2-ethoxy-N-(3-methylbutan-2-yl)aniline is unique due to the specific positioning of the ethoxy and 3-methylbutan-2-yl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-ethoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-5-15-13-9-7-6-8-12(13)14-11(4)10(2)3/h6-11,14H,5H2,1-4H3 |
InChI Key |
SDIFPJKGQCEYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(C)C(C)C |
Origin of Product |
United States |
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